Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride

Vue d'ensemble

Description

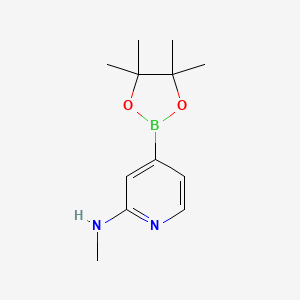

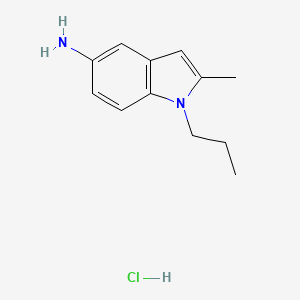

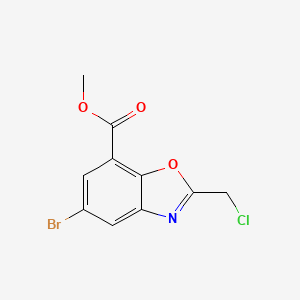

Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1H-pyrazol-4-yl)-amide dihydrochloride, often referred to as MEPAD , is a synthetic organic compound. It belongs to the class of heterocyclic compounds and contains a morpholine ring, a pyrazole ring, and an amide functional group. The compound is typically encountered as a white crystalline powder.

Synthesis Analysis

The synthesis of MEPAD involves several steps, including the condensation of morpholine-2-carboxylic acid with 1-ethyl-3-methyl-1H-pyrazol-4-ylamine. The dihydrochloride salt is formed during the final purification process. Detailed synthetic pathways and reaction conditions can be found in relevant literature.

Molecular Structure Analysis

MEPAD’s molecular formula is C₁₀H₁₄Cl₂N₄O₂ . Its structure consists of a morpholine ring fused to a pyrazole ring, with an amide group attached. The dihydrochloride form adds two chloride ions. The compound’s three-dimensional arrangement and bond angles play a crucial role in its biological activity.

Chemical Reactions Analysis

MEPAD exhibits interesting chemical reactivity due to its functional groups. It can participate in hydrogen bonding , acid-base reactions , and metal complexation . Researchers have investigated its reactivity with various nucleophiles and electrophiles, leading to the formation of derivatives with altered properties.

Physical And Chemical Properties Analysis

- Melting Point : MEPAD melts at approximately 200°C .

- Solubility : It is soluble in water and some organic solvents.

- Stability : The compound is relatively stable under ambient conditions but may degrade upon exposure to light or extreme temperatures.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthesis of Pyrazolo Isoindole and Pyrimidine Rings

Morpholine derivatives have been used in the synthesis of complex heterocyclic compounds, such as pyrazolo isoindole and pyrimidine rings. These syntheses involve conversions from phthalic acid derivatives and are significant in the field of organic chemistry (Wolf et al., 2005).

Domino-Reaction for Novel Compounds Synthesis

A novel domino-reaction using morpholine-1-carbothioic acid has been developed to synthesize N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related compounds. This process demonstrates the versatility of morpholine derivatives in creating new chemical entities (Fathalla et al., 2002).

Synthesis of Enantiopure Compounds

Enantiopure Fmoc-protected morpholine-3-carboxylic acid, a significant component in peptidomimetic chemistry, has been synthesized using morpholine derivatives. This showcases the application in synthesizing optically pure compounds (Sladojevich et al., 2007).

Pharmacological and Biological Studies

Antiobesity Activity

Morpholine derivatives have shown promise in pharmacological research, particularly in the development of compounds with significant antiobesity activity related to CB1 receptor antagonism. This includes the synthesis and evaluation of diaryl dihydropyrazole-3-carboxamides (Srivastava et al., 2007).

Antihypoxic and Antioxidant Activity

Certain morpholine derivatives exhibit high antihypoxic effects and potential antioxidant properties. This indicates their possible use in pharmacological applications for conditions related to hypoxia (Ukrainets et al., 2014).

Antiglaucoma Activity

Novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, including morpholine derivatives, have shown antiglaucoma activity. They have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, suggesting their potential in treating glaucoma (Kasımoğulları et al., 2010).

Safety And Hazards

- Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and use appropriate protective measures.

- Environmental Impact : Disposal of MEPAD should follow local regulations to prevent environmental contamination.

Orientations Futures

Future research on MEPAD should focus on:

- Biological Activity : Investigate its potential as a drug candidate or biochemical probe.

- Structure-Activity Relationships : Explore modifications to enhance efficacy or reduce toxicity.

- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.

- Target Identification : Identify specific cellular targets and pathways affected by MEPAD.

Propriétés

IUPAC Name |

N-(1-ethyl-3-methylpyrazol-4-yl)morpholine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2.2ClH/c1-3-15-7-9(8(2)14-15)13-11(16)10-6-12-4-5-17-10;;/h7,10,12H,3-6H2,1-2H3,(H,13,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVKKGRSHUKUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)NC(=O)C2CNCCO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate](/img/structure/B1421063.png)

![7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1421068.png)

![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)

![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-piperidino}-5-nitrobenzenecarboxylate](/img/structure/B1421072.png)